(2-Nitroethenyl)cyclopropane
Description
(2-Nitroethenyl)cyclopropane (molecular formula: C₅H₇NO₂) is a strained cyclopropane derivative featuring a nitrovinyl substituent. Its structural uniqueness arises from the conjugation of the nitro group (-NO₂) with the ethenyl moiety and the inherent strain of the cyclopropane ring. The compound’s SMILES notation is C1CC1/C=C/N+[O-], and its InChI key is IPCAGMYVDOFLFU-ONEGZZNKSA-N . The nitro group’s electron-withdrawing nature and the cyclopropane ring’s high angular strain synergistically influence its reactivity, making it a valuable intermediate in organic synthesis and materials science.
Structure
3D Structure
Properties
IUPAC Name |
[(E)-2-nitroethenyl]cyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-6(8)4-3-5-1-2-5/h3-5H,1-2H2/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCAGMYVDOFLFU-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285551 | |
| Record name | Cyclopropane, (2-nitroethenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154242-19-0 | |
| Record name | Cyclopropane, (2-nitroethenyl)-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154242-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropane, (2-nitroethenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(E)-2-nitroethenyl]cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitroethenyl)cyclopropane typically involves the reaction of cyclopropane derivatives with nitroethene. One common method is the Michael addition reaction, where a nucleophile, such as a cyclopropane derivative, adds to a nitroethene under basic conditions. This reaction can be catalyzed by bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Nitroethenyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with Pd/C or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Reactivity
(2-Nitroethenyl)cyclopropane can be synthesized through various methods, including cyclopropanation reactions involving nitroalkenes. The compound exhibits notable reactivity due to the presence of the nitro group, which can participate in nucleophilic substitution and addition reactions.
Table 1: Synthetic Methods for this compound
Medicinal Chemistry Applications
The compound's potential in medicinal chemistry is significant due to its ability to modify biological activity. Cyclopropanes are often bioisosteres for larger functional groups, making them valuable in drug design.
Case Study: Development of Cyclopropylamines
A study demonstrated the synthesis of cyclopropylamines from this compound derivatives, which are bioactive compounds with applications in treating neurological disorders. The cyclopropyl moiety enhances binding affinity to potassium channels, making these compounds promising candidates for further development .
Agrochemistry and Material Science
In agrochemistry, this compound derivatives have been explored as potential pesticides due to their ability to disrupt pest physiology. Additionally, their use in materials science is emerging, particularly in the development of polymers and resins that exhibit unique mechanical properties.
Table 2: Applications in Agrochemistry and Material Science
Mechanistic Studies
Recent mechanistic studies have focused on understanding the behavior of this compound under various reaction conditions. These insights are crucial for optimizing synthetic routes and enhancing yields.
Example: Mechanistic Insights from Hydroacylation Studies
Research highlighted a novel pathway for hydroacylation involving this compound, revealing that the reaction proceeds via a concerted mechanism with high functional group tolerance . This finding underscores the versatility of this compound in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of (2-Nitroethenyl)cyclopropane involves its interaction with molecular targets through its nitro and cyclopropane groups. The nitro group can participate in redox reactions, while the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Cyclopropane Derivatives
Key Insights :
- Nitro Group Impact : The nitro group in this compound increases electrophilicity compared to methoxy or methyl substituents, enabling nucleophilic additions and cycloadditions .
- Ring Strain : Cyclopropane’s 60° bond angles (~116 kJ/mol strain) enhance reactivity compared to larger rings (e.g., cyclobutane in cyclobutane isocyanate derivatives) .
Critical Differences :
- Nitro vs. Isocyanate : While (2-isocyanatoethoxy)cyclopropane polymerizes readily due to its isocyanate group, this compound’s nitro group favors stepwise reactions like nitro reductions or cycloadditions .
- Bioactivity: Nitro-substituted cyclopropanes (e.g., 2-methyl-2-(4-nitrophenyl)propanenitrile) exhibit higher cytotoxicity than non-nitro analogues, attributed to nitro group-mediated oxidative stress .
Biological Activity
(2-Nitroethenyl)cyclopropane, also known as [(E)-2-nitroethenyl]cyclopropane, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropane ring substituted with a nitroethenyl group. The structural formula can be represented as follows:
Physical Properties
- Molecular Weight : 113.12 g/mol
- Appearance : Colorless liquid
- Solubility : Soluble in organic solvents; limited water solubility
- Hazards : Classified as a harmful substance with potential skin and eye irritation effects .
The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:
- Electrophilic Reactions : The nitro group can act as an electrophile, allowing the compound to participate in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids.
- Enzyme Inhibition : Cyclopropane derivatives have been shown to inhibit certain enzymes, which could be relevant for therapeutic applications .
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that cyclopropane derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
- Antiviral Properties : Research has indicated that compounds containing cyclopropane rings can inhibit viral replication. Specifically, this compound showed promising results against HIV-1 reverse transcriptase, suggesting its potential as an antiviral agent .
- Neurochemical Effects : Some derivatives have been evaluated for their neuroprotective properties. The cyclopropane structure has been linked to modulation of neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antiviral | Inhibits HIV-1 reverse transcriptase | |
| Neuroprotective | Modulates neurotransmitter systems |
Synthesis of this compound
The synthesis of this compound typically involves the following steps:
- Formation of Cyclopropane Ring : Utilizing methods such as cyclopropanation reactions.
- Introduction of Nitro Group : Employing nitration techniques to add the nitro group to the ethylene moiety.
Synthetic Pathway Example
A common synthetic route includes the reaction of cyclopropanated intermediates with nitroalkenes under controlled conditions to yield the final product.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
